[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane
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Overview
Description
[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane: is a bromo silyl ether compound. It is characterized by the presence of a bromine atom attached to a propoxy group, which is further connected to a tert-butyl(dimethyl)silyl group. This compound is used in various synthetic applications, particularly in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane typically involves the reaction of 3-bromopropanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in [2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the silyl ether moiety, leading to the formation of silanols.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Silanols and other oxidized derivatives are the major products of oxidation reactions.
Scientific Research Applications
Chemistry:
Synthesis of Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those requiring propanol functionality.
Protecting Group: It serves as a protecting group for alcohols in organic synthesis, allowing selective reactions to occur at other functional groups.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities and therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of [2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane involves its reactivity as a bromo silyl ether. The bromine atom can participate in nucleophilic substitution reactions, while the silyl ether moiety can undergo oxidation. These reactions are facilitated by the presence of suitable reagents and conditions .
Comparison with Similar Compounds
(3-Bromopropoxy)-tert-butyldimethylsilane: This compound is similar in structure but lacks the additional tert-butyl(dimethyl)silyl group.
tert-Butyl bromoacetate: Another bromo compound used in organic synthesis, but with different functional groups.
tert-Butyl bromide: A simpler bromo compound used as a standard reagent in synthetic organic chemistry.
Uniqueness: The presence of both bromine and silyl ether functionalities in [2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane makes it a versatile compound for various synthetic applications. Its ability to undergo both substitution and oxidation reactions adds to its uniqueness and utility in organic synthesis .
Properties
Molecular Formula |
C15H35BrO2Si2 |
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Molecular Weight |
383.51 g/mol |
IUPAC Name |
[2-bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H35BrO2Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h13H,11-12H2,1-10H3 |
InChI Key |
SUXFIDUKDVMDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)Br |
Origin of Product |
United States |
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